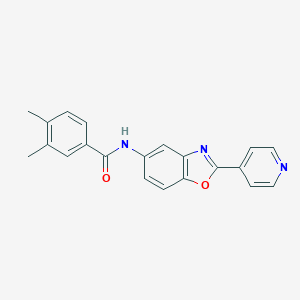![molecular formula C23H20N2O3 B278599 4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B278599.png)
4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MMB-4 or 3,4-methylenedioxy-N-methylamphetamine and belongs to the class of benzamide derivatives. MMB-4 has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of MMB-4 is not fully understood. However, it has been suggested that it may act as a serotonin receptor agonist, binding to and activating these receptors in the brain. This may lead to various physiological effects, including changes in mood, behavior, and cognition.
Biochemical and Physiological Effects:
MMB-4 has been found to have various biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, leading to changes in mood and behavior. MMB-4 has also been found to have potential neuroprotective effects, protecting neurons from damage and death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MMB-4 in lab experiments is its potential as a fluorescent probe. This makes it a useful tool for the detection of beta-amyloid plaques in Alzheimer's disease. However, one limitation of using MMB-4 is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on MMB-4. One area of interest is the development of new fluorescent probes based on MMB-4 for the detection of beta-amyloid plaques. Another area of interest is the study of the potential neuroprotective effects of MMB-4 and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of MMB-4 and its potential applications in scientific research.
Synthesis Methods
The synthesis of MMB-4 involves the reaction of 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenol with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain MMB-4 in its pure form.
Scientific Research Applications
MMB-4 has been found to have various potential applications in scientific research. It has been studied for its potential use as a fluorescent probe for the detection of beta-amyloid plaques in Alzheimer's disease. MMB-4 has also been found to have potential applications in the study of serotonin receptors and their role in various physiological processes.
properties
Product Name |
4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
|---|---|
Molecular Formula |
C23H20N2O3 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H20N2O3/c1-14-4-11-21-20(12-14)25-23(28-21)17-6-5-15(2)19(13-17)24-22(26)16-7-9-18(27-3)10-8-16/h4-13H,1-3H3,(H,24,26) |
InChI Key |
JVXKCEVWKDQNGM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278517.png)


![3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B278523.png)
![N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B278525.png)
![N-[4-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B278527.png)
![N-[3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B278528.png)
![3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278529.png)
![2-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278530.png)

![4-fluoro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B278538.png)
![N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B278542.png)

![3-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B278547.png)